Cas no 2138040-83-0 (2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid)
![2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid structure](https://www.kuujia.com/scimg/cas/2138040-83-0x500.png)
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2138040-83-0
- 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
- EN300-1154181
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- Inchi: 1S/C9H9N3O3/c10-8-3-7(6-1-2-15-5-6)11-12(8)4-9(13)14/h1-3,5H,4,10H2,(H,13,14)
- InChI Key: BKKZIULZJJLIFS-UHFFFAOYSA-N
- SMILES: O1C=CC(=C1)C1C=C(N)N(CC(=O)O)N=1
Computed Properties
- Exact Mass: 207.06439116g/mol
- Monoisotopic Mass: 207.06439116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.3Ų
- XLogP3: 0.3
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154181-0.25g |
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid |
2138040-83-0 | 0.25g |
$840.0 | 2023-06-09 | ||
Enamine | EN300-1154181-2.5g |
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid |
2138040-83-0 | 2.5g |
$1791.0 | 2023-06-09 | ||
Enamine | EN300-1154181-0.1g |
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid |
2138040-83-0 | 0.1g |
$804.0 | 2023-06-09 | ||
Enamine | EN300-1154181-0.5g |
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid |
2138040-83-0 | 0.5g |
$877.0 | 2023-06-09 | ||
Enamine | EN300-1154181-0.05g |
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid |
2138040-83-0 | 0.05g |
$768.0 | 2023-06-09 | ||
Enamine | EN300-1154181-10.0g |
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid |
2138040-83-0 | 10g |
$3929.0 | 2023-06-09 | ||
Enamine | EN300-1154181-5.0g |
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid |
2138040-83-0 | 5g |
$2650.0 | 2023-06-09 | ||
Enamine | EN300-1154181-1.0g |
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid |
2138040-83-0 | 1g |
$914.0 | 2023-06-09 |
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid Related Literature
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
Additional information on 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid
Introduction to 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid (CAS No. 2138040-83-0)
2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid (CAS No. 2138040-83-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
The chemical structure of 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid is characterized by a pyrazole ring substituted with a furan moiety and an amino group, along with an acetic acid functional group. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid in the treatment of inflammatory diseases. In vitro and in vivo experiments have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to modulate the activity of key enzymes involved in the inflammatory response, such as COX-2 and iNOS.
Beyond its anti-inflammatory properties, 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid has also demonstrated promising anticancer activity. Research conducted on various cancer cell lines has revealed that this compound can induce apoptosis and cell cycle arrest, thereby inhibiting tumor growth. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.
In the context of drug development, the solubility and stability of a compound are critical factors that influence its bioavailability and therapeutic efficacy. Studies have shown that 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid exhibits good aqueous solubility and stability under physiological conditions, making it a suitable candidate for further preclinical and clinical evaluation.
The pharmacokinetic profile of 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid has also been investigated. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for ensuring optimal drug delivery and minimizing adverse effects. These findings suggest that this compound could be developed into a safe and effective therapeutic agent.
To further explore the therapeutic potential of 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetic acid, ongoing research is focusing on optimizing its chemical structure through rational drug design approaches. This includes modifying the substituents on the pyrazole ring to enhance its potency, selectivity, and pharmacokinetic properties. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its bioavailability and target specificity.
In conclusion, 2-[5-amino-3-(furan-3-yl)-1H-pyrazol-1-y l]acetic acid (CAS No. 2138040-83-0) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and multifaceted biological activities make it a valuable candidate for further research and development as a potential therapeutic agent for inflammatory diseases and cancer. As research in this area continues to advance, it is anticipated that this compound will play a significant role in the discovery of new drugs with improved efficacy and safety profiles.
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